5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine
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Description
Synthesis Analysis
The synthesis of pyrimidopyrimidines involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Also, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .Scientific Research Applications
An Unexpected Deamination Reaction
- Study Insight : Pyrimidine photoproducts, similar in structure to 5-nitro-N4-(o-tolyl)pyrimidine-4,6-diamine, have been found to undergo unexpected reactions under certain conditions, such as hydrolyzing and breaking bonds in specific environments (Lin, Jian, Ouyang, & Li, 2014).
Fischer–Hepp Type Rearrangement in Pyrimidines
- Study Insight : The rearrangement of pyrimidines, which includes compounds like this compound, is crucial for understanding their chemical behavior. This rearrangement is influenced by the structure of the pyrimidines and the presence of certain functional groups (Čikotienė, Jonušis, & Jakubkienė, 2013).
Photodegradation of Polyimides
- Study Insight : Nitro group substitution, as seen in this compound, significantly influences the photolytic decomposability of polymers. This is important in the development of materials with specific light-reactive properties (Feng, Matsumoto, & Kurosaki, 1997).
Reactions with Amines and Thiols
- Study Insight : The reaction of this compound with amines and thiols can lead to the formation of various products, indicating its potential in synthetic chemistry (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
NO-Generating Property of Pyrimidine Derivatives
- Study Insight : Certain pyrimidine derivatives, related to this compound, have been found to generate nitric oxide (NO) under specific conditions. This property is significant for potential biological applications (Sako, Oda, Ohara, Hirota, & Maki, 1998).
Synthesis and Biological Activity
- Study Insight : Research into the synthesis and biological activity of pyrimidine derivatives suggests potential applications in areas like larvicidal activity (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Quantitative Measurement of Radiation-Induced Base Products
- Study Insight : Studies on radiation-induced damage to DNA involving pyrimidine bases can provide insights into the stability and reactivity of compounds like this compound under such conditions (Fuciarelli, Wegher, Gajewski, Dizdaroglu, & Blakely, 1989).
New Polymorphs and Their Properties
- Study Insight : Understanding the different polymorphs of pyrimidine derivatives, such as this compound, can lead to insights into their structural and chemical properties, which are essential for various applications (Silva, Domingos, Ramos Silva, Paixão, & Matos Beja, 2008).
Properties
IUPAC Name |
4-N-(2-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-4-2-3-5-8(7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCVCNUNJHBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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